(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Description
The compound “(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide” is a tetracycline-class antibiotic derivative characterized by a complex tetracyclic scaffold with multiple functional groups. Its stereochemistry (12aR configuration) and substituent arrangement—including hydroxyl groups at positions 1,10,11,12a, a dimethylamino group at position 4, and ketone moieties at positions 3 and 12—define its biological interactions and pharmacokinetic profile . Structurally, it closely resembles doxycycline but lacks the methyl group at position 6 and differs in hydroxylation patterns . This suggests antibacterial activity against Gram-positive pathogens, though its exact clinical applications remain under investigation.
Properties
Molecular Formula |
C21H22N2O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9?,10?,15?,21-/m0/s1 |
InChI Key |
MTCQOMXDZUULRV-GZLPDKJZSA-N |
Isomeric SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Introduction of the Dimethylamino Group
The dimethylamino moiety at position 4 is introduced via Mannich reaction or nucleophilic substitution under alkaline conditions. Key steps include:
- Protection of Hydroxyl Groups : Ethylene glycol or trimethylsilyl chloride protects reactive hydroxyls to prevent undesired side reactions.
- Reaction with Dimethylamine : Protected tetracycline intermediates react with dimethylamine hydrochloride in ethanol/water (1:1) at 50–60°C for 6–8 hours.
- Deprotection : Acidic hydrolysis (HCl, pH 1–2) removes protecting groups, yielding the dimethylamino-substituted intermediate.
Crystallization and Purification
Urea Double Salt Method
A patented approach optimizes purity and particle size distribution:
- Formation of Urea Complex : Tetracycline alkali reacts with urea in butanol to form a urea double salt.
- Acidic Crystallization : The double salt is treated with HCl in a mixed solvent (e.g., ethanol/water), followed by seeded crystallization at 27–32°C.
Table 2: Crystallization Parameters
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 27–32°C | Uniform nucleation |
| Solvent Ratio | Ethanol/Water (3:1) | 88% yield |
| Seeding | 0.5% w/w | Purity >98% |
Solvent Screening
- 2-Ethoxyethanol : Enhances solubility of intermediates, reducing agglomeration.
- Kieselgur Filtration : Removes colloidal impurities prior to crystallization.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction verifies the (12aR) configuration and hydrogen-bonding network between hydroxyl and carboxamide groups.
Challenges and Limitations
- Stereochemical Control : Epimerization at C4a remains a challenge during acidic steps, necessitating precise pH control.
- Scalability : Seeded crystallization requires strict temperature gradients to avoid polydisperse particles.
- Byproduct Formation : Over-reaction with dimethylamine yields quaternary ammonium salts, requiring iterative purification.
Chemical Reactions Analysis
Sancycline undergoes various chemical reactions, including:
Oxidation: Sancycline can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The reduction of sancycline itself is a key step in its synthesis from demeclocycline.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of sancycline with modified functional groups that can alter its biological activity and pharmacokinetic properties .
Scientific Research Applications
Sancycline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of tetracycline antibiotics.
Biology: Sancycline is used in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Although not as commonly used as other tetracyclines, sancycline’s simplified structure makes it a valuable compound for developing new therapeutic agents.
Mechanism of Action
Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of sancycline include the 30S ribosomal subunit, and its binding interferes with the function of transfer RNA (tRNA) during translation .
Comparison with Similar Compounds
Key Structural Differences :
- Hydroxylation : The target compound has hydroxyl groups at positions 1,10,11,12a, unlike doxycycline (positions 5,10,11,12a) and tetracycline (positions 10,11,12a). This may enhance solubility or alter target binding .
- Methyl Group : Doxycycline’s C6 methyl group extends its half-life by reducing renal clearance, whereas the target compound lacks this modification .
- Omadacycline’s Modifications: The addition of a dimethylamino group at C7 and a bulky side chain at C9 improves penetration into bacterial cells and reduces efflux pump-mediated resistance .
Pharmacological and Functional Comparisons
Antibacterial Spectrum
- Target Compound: Predicted activity against S. pneumoniae via inhibition of capsular polysaccharide biosynthesis proteins . Limited data on Gram-negative coverage.
- Doxycycline : Broad-spectrum activity against Gram-positive bacteria, atypical pathogens (e.g., Chlamydia), and some Gram-negative species .
- Omadacycline : Expanded spectrum, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), due to structural modifications .
Resistance Mechanisms
Pharmacokinetics
| Parameter | Target Compound | Doxycycline | Omadacycline |
|---|---|---|---|
| Half-life (hours) | Not reported | 18–22 | 16–18 |
| Protein Binding (%) | Estimated 80–90 | 85–90 | 20–30 |
| Oral Bioavailability | Unknown | 90–100% | 34.5% |
Research Findings
- Target Compound : Demonstrated a dock score of -12.3 kcal/mol with S. pneumoniae capsular polysaccharide biosynthesis proteins, indicating strong binding affinity .
- Doxycycline : Oxidation kinetics by N-chlorosuccinimide (NCS) in acidic media reveal susceptibility to degradation at C11 and C12a hydroxyl groups, impacting stability .
- Omadacycline: Phase III trials showed non-inferiority to linezolid for acute bacterial skin infections, with fewer gastrointestinal side effects compared to older tetracyclines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
